molecular formula C19H20N2O3 B2924791 N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide CAS No. 942013-95-8

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2924791
CAS RN: 942013-95-8
M. Wt: 324.38
InChI Key: OAKBAVHENDNISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide, also known as OP-PPh or NPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide, also known as Apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting clot formation . It inhibits both free and clot-bound FXa activity, as well as prothrombinase activity .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This results in a decrease in platelet aggregation and thrombus formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl Apixaban has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation, which in turn reduces platelet aggregation and thrombus formation . This results in an antithrombotic effect, which has been demonstrated in pre-clinical studies to be dose-dependent .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics due to potential drug-drug interactions . Apixaban has been found to have a low potential for such interactions . Additionally, factors such as renal function can influence the elimination of Apixaban, potentially affecting its efficacy and safety .

Advantages and Limitations for Lab Experiments

NPPA has several advantages and limitations for lab experiments. Its advantages include its ease of synthesis, high purity, and potential applications in various fields. Its limitations include its relatively high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the research and development of NPPA. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases. In material science, its potential applications in the development of organic electronic devices and sensors need to be explored. In analytical chemistry, its use as a derivatization agent for the determination of various analytes needs to be further investigated.
Conclusion:
In conclusion, N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different applications.

Synthesis Methods

The synthesis of NPPA involves the reaction between 2-phenoxyacetic acid and 3-(2-oxopiperidin-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields NPPA in good yield and purity.

Scientific Research Applications

NPPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, NPPA has been reported to exhibit potent antitumor activity against various cancer cell lines. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In material science, NPPA has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, NPPA has been used as a derivatization agent for the determination of various analytes in biological and environmental samples.

properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(14-24-17-9-2-1-3-10-17)20-15-7-6-8-16(13-15)21-12-5-4-11-19(21)23/h1-3,6-10,13H,4-5,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBAVHENDNISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.